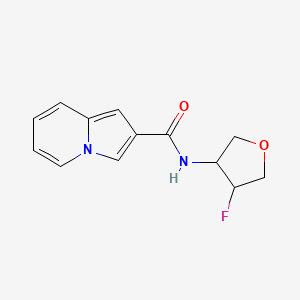

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-11-7-18-8-12(11)15-13(17)9-5-10-3-1-2-4-16(10)6-9/h1-6,11-12H,7-8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVLMAWYKNSYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)NC(=O)C2=CN3C=CC=CC3=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide typically involves the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through various methods, including the cyclization of pyrrole derivatives with suitable electrophiles.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indolizine derivative with an appropriate amine under suitable conditions.

Addition of the Fluorooxolan Group: The fluorooxolan group can be introduced through nucleophilic substitution reactions using fluoroalkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorooxolan group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide is a chemical compound with several applications in scientific research, spanning chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets like enzymes or receptors, where the carboxamide group can form hydrogen bonds, and the fluorooxolan group enhances binding affinity through hydrophobic interactions, potentially leading to enzyme inhibition or modulation of receptor function.

Scientific Research Applications

This compound is explored in various fields:

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

- Medicine Researches investigate its potential therapeutic properties, including anticancer and antiviral activities.

- Industry It is utilized in developing new materials and chemical processes.

Indolizine Derivatives

Indolizine derivatives, which include this compound, possess biological activities and have been studied for psychotropic, anti-inflammatory, analgesic, antimicrobial, and anti-exudative properties . For example, researchers have synthesized indolizine-1-carboxylate derivatives and screened them for antibacterial activity against E. coli, P. aeruginosa, and S. aureus, finding that the synthesized compounds showed antimicrobial activity . Specifically, N'-(pyridine-4-carbonyl) indolizine-1-carbohydrazide derivatives exhibited anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain .

Indole Derivatives in Medicinal Chemistry

Indole derivatives, related to indolizine-2-carboxamide, have shown promise in medicinal chemistry . For instance, N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl) acetamide demonstrated selectivity towards HT29 cells, a malignant colonic cell line, while sparing healthy human intestinal cells, effectively inducing cell cycle arrest in the G1 phase and apoptosis in HT29 cells . Additionally, novel bis-indole derivatives with a phenyl linker have been synthesized, with one compound, N,N'-(1,4-phenylene)bis{ N'-[1-(tert-butoxycarbonyl) indol-3-yl]methyl (urea)}, showing activity against lung cancer cells (A549) while sparing non-cancerous cells, and also inducing autophagy, depleting glutathione, and enhancing the antiproliferative impact of cisplatin .

Fluorescence Imaging

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with target proteins, while the fluorooxolan group can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Functional Group Analysis

The table below compares key structural features of N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide with compounds from the evidence:

Key Observations:

- Indolizine vs. Phthalimide (): The indolizine core offers a smaller, more rigid structure compared to phthalimide’s fused benzene rings.

- Fluorine Substituents: Both the target compound and JNJ-54717793 () feature fluorine, which improves metabolic stability and membrane permeability.

- Amide Linkages: NAT-1/2 () and BBAC () share amide bonds but differ in heterocyclic cores. The thiazolidinone in NAT-1/2 may confer antioxidant activity, while the indolizine-carboxamide combination could favor kinase inhibition.

- Electron-Withdrawing Groups: Monepantel () uses trifluoromethyl and cyano groups for electron withdrawal, contrasting with the target’s fluorooxolan, which balances electronegativity with ether oxygen’s polarity.

Hypothetical Pharmacokinetic and Electronic Properties

Discussion:

- The target compound’s fluorooxolan likely enhances solubility compared to JNJ-54717793’s lipophilic bicycloheptane.

- NAT-2’s tert-butyl group () increases LogP significantly, which may limit bioavailability compared to the target’s balanced polarity.

- The chlorine in 3-chloro-N-phenyl-phthalimide () could lead to slower metabolic clearance than fluorine.

Biological Activity

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features an indolizine core substituted with a fluorinated oxolane group and a carboxamide moiety. This unique structure may enhance its interaction with biological targets, contributing to its pharmacological profile.

Research indicates that indolizine derivatives, including this compound, exert their biological effects through various mechanisms:

- Inhibition of COX Enzymes : Compounds within this class have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound exhibits micromolar activity against COX-2, suggesting potential anti-inflammatory applications .

- Anticancer Activity : Indolizines have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been reported to inhibit cell growth in models such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer) with IC50 values ranging from 6.02 to 28.37 µM .

- Interaction with Receptors : Some studies suggest that indolizine derivatives may interact with neurotransmitter receptors and other molecular targets, influencing pathways related to pain, inflammation, and cancer progression .

Pharmacological Properties

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

Several studies have explored the biological activity of indolizine derivatives:

- In Vivo Studies : A study demonstrated that indolizine-based compounds significantly reduced tumor growth in animal models when administered orally, indicating their potential as therapeutic agents in cancer treatment .

- Structure-Activity Relationship (SAR) : Research on various substituted indolizines has revealed that the introduction of electron-withdrawing groups like fluorine enhances anticancer activity by increasing the compound's lipophilicity and binding affinity to target proteins .

- Clinical Implications : The promising results from preclinical studies suggest that compounds like this compound could lead to the development of novel anti-inflammatory and anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.